molecular formula C11H18N2O2 B7143481 N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide

N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide

Cat. No.: B7143481
M. Wt: 210.27 g/mol
InChI Key: QFCHYCIMMVKOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide is a synthetic organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a piperidine ring with a carboxamide and oxo functional group

Properties

IUPAC Name

N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-7-9(4-6-12-10)11(15)13-5-3-8-1-2-8/h8-9H,1-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCHYCIMMVKOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)C2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the piperidine ring and the carboxamide group. The reaction conditions often require the use of catalysts such as rhodium or palladium complexes to facilitate the cyclopropanation and subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropylethyl)-2-oxopiperidine-4-carboxamide
  • Cyclopropyl phenyl ether
  • Cyclopropylmethyl carbinol
  • Spiro cyclopropanes

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group imparts strain and reactivity, while the piperidine ring and carboxamide group provide additional sites for chemical modification and interaction with biological targets .

This compound’s versatility and potential for diverse applications make it a valuable subject of study in various scientific disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.